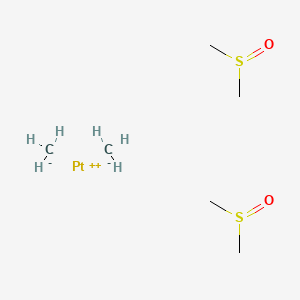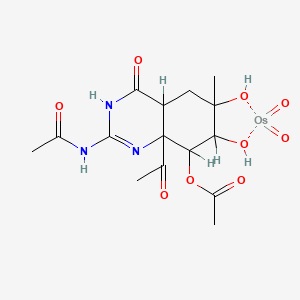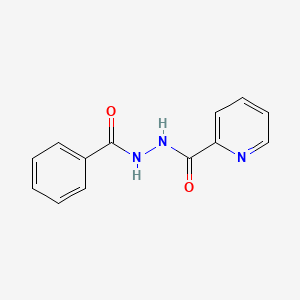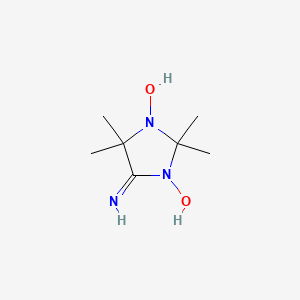
1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine is a unique organic compound characterized by its imidazolidine ring structure with two hydroxyl groups and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine typically involves the cyclocondensation of appropriate diamines, bisamides, or urea derivatives with aqueous glyoxal. The reaction is usually catalyzed by acids and conducted under reflux conditions in solvents like acetonitrile . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the imine group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine involves its interaction with specific molecular targets and pathways. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,5-Tetramethyl-2-methyleneimidazoline: This compound shares a similar imidazolidine ring structure but differs in the presence of a methylene group instead of hydroxyl groups.
4,5-Dihydroxy-2-imidazolidinone: This compound has a similar hydroxyl-substituted imidazolidine ring but lacks the methyl groups.
Uniqueness
1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
91575-47-2 |
|---|---|
Fórmula molecular |
C7H15N3O2 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine |
InChI |
InChI=1S/C7H15N3O2/c1-6(2)5(8)9(11)7(3,4)10(6)12/h8,11-12H,1-4H3 |
Clave InChI |
KJMADVICFNMZNS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=N)N(C(N1O)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


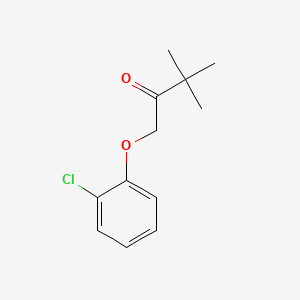

![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)

![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)

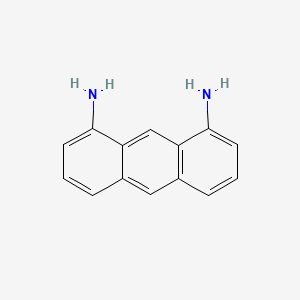
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
